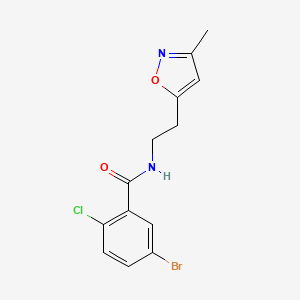

5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrClN2O2/c1-8-6-10(19-17-8)4-5-16-13(18)11-7-9(14)2-3-12(11)15/h2-3,6-7H,4-5H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYCAAIMKGSLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide typically involves multiple steps:

Formation of the 3-methylisoxazole moiety: This can be achieved through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes under mild basic conditions.

Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Bromination and chlorination of benzamide: The benzamide core is brominated and chlorinated using bromine and chlorine reagents under controlled conditions to ensure selective substitution.

Coupling of the isoxazole moiety with the benzamide core: This step involves the use of coupling agents such as EDC·HCl in the presence of a solvent like DMF to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: The isoxazole moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has several scientific research applications:

Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates due to its unique structural features.

Biological studies: The compound can be used to study the biological activity of isoxazole derivatives, which have shown potential as analgesic, anti-inflammatory, anticancer, and antimicrobial agents.

Chemical research: It serves as a model compound for studying the reactivity and properties of substituted benzamides and isoxazoles.

Wirkmechanismus

The mechanism of action of 5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Heterocyclic Linkers : The target compound’s 3-methylisoxazole-ethyl group distinguishes it from thiazole () or thiadiazole () analogs. Isoxazole rings are electron-rich and may enhance hydrogen bonding or π-π stacking .

- Methoxy groups in analogs () offer steric bulk and moderate electron donation.

- Synthetic Routes : Microwave-assisted synthesis () and coupling reactions () are common across analogs, suggesting scalable methodologies for the target compound.

SAR Trends :

Physico-Chemical Properties

Implications :

- Lower molecular weight and LogP of the target compound suggest improved solubility and oral bioavailability compared to bulkier analogs.

- The coumarin derivative () exhibits higher planarity, which may enhance fluorescence properties but reduce membrane permeability.

Q & A

Q. How can researchers optimize the synthesis of 5-bromo-2-chloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., triethylamine for base-mediated reactions). For example, coupling the benzamide core with the isoxazole-ethyl group may require palladium-catalyzed cross-coupling or nucleophilic substitution, depending on the reactivity of intermediates . Post-synthetic purification via column chromatography (using silica gel and gradient elution) or recrystallization (from ethanol/water mixtures) should be validated using HPLC (purity >95%) and LC-MS to confirm molecular weight .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., bromo and chloro signals at δ 7.2–8.0 ppm for aromatic protons) and linkage of the isoxazole-ethyl group (δ 2.5–3.5 ppm for ethyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₅H₁₃BrClN₂O₂) and detects isotopic patterns for bromine/chlorine .

- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and isoxazole ring vibrations (~1500 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility profiling in DMSO, ethanol, and aqueous buffers (pH 4–9) is critical for biological assays. Stability studies involve incubating the compound at 25°C and 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products. For example, amide bond hydrolysis or halogen loss may occur under acidic/basic conditions .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in enzyme inhibition assays?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing bromine with iodine or altering the isoxazole ring’s methyl group) to evaluate steric/electronic effects .

- In Vitro Assays : Test inhibition against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., ATPase activity) or SPR (surface plasmon resonance) for binding affinity measurements .

- Computational Modeling : Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR refinement .

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables such as ATP concentration (for kinase assays), pH, and temperature.

- Counter-Screening : Test the compound against off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific effects .

- Metabolite Analysis : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. What methodologies are suitable for studying this compound’s interaction with bacterial biofilms or eukaryotic cellular pathways?

- Methodological Answer :

- Biofilm Inhibition : Treat bacterial cultures (e.g., Pseudomonas aeruginosa) with sub-MIC concentrations and quantify biofilm biomass via crystal violet staining or confocal microscopy .

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., stress-response pathways) .

- Flow Cytometry : Assess apoptosis/necrosis in cancer cell lines using Annexin V/PI staining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.